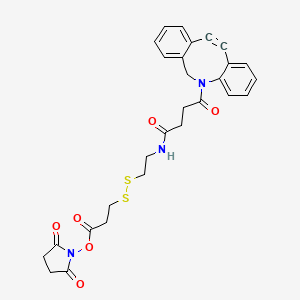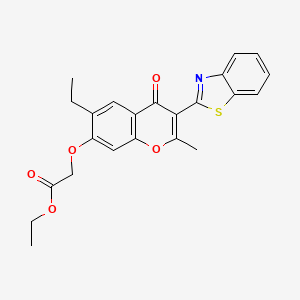
1-Allyl-3-(Furan-2-ylmethyl)thioharnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(furan-2-ylmethyl)thiourea is a sulfur-containing organic compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound, with a molecular formula of C11H13N3OS, is known for its unique structure, which includes an allyl group, a furan ring, and a thiourea moiety.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-(furan-2-ylmethyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
Mode of Action
The exact mode of action of 1-Allyl-3-(furan-2-ylmethyl)thiourea Given its structural similarity to other thiourea compounds, it may interact with its targets via nucleophilic substitution reactions
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Allyl-3-(furan-2-ylmethyl)thiourea As a small, organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration . Its distribution, metabolism, and excretion patterns remain to be determined.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(furan-2-ylmethyl)thiourea typically involves the reaction of allyl isothiocyanate with furan-2-ylmethylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 1-Allyl-3-(furan-2-ylmethyl)thiourea are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The allyl and furan groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Allyl-3-phenylthiourea
- 1-Allyl-3-(pyridin-2-ylmethyl)thiourea
- 1-Allyl-3-(benzyl)thiourea
Uniqueness
1-Allyl-3-(furan-2-ylmethyl)thiourea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-5-10-9(13)11-7-8-4-3-6-12-8/h2-4,6H,1,5,7H2,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBFUJAOSAQUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)
![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)
![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)

![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2391106.png)

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)
